molecular formula C12H11N3O2 B2979748 Methyl 3-amino-6-phenylpyrazine-2-carboxylate CAS No. 1503-42-0

Methyl 3-amino-6-phenylpyrazine-2-carboxylate

Cat. No. B2979748
CAS RN: 1503-42-0
M. Wt: 229.239
InChI Key: RVVQRVZLKXYWAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-amino-6-phenylpyrazine-2-carboxylate” is a chemical compound with the formula C12H11N3O2 . It is used for research purposes .


Synthesis Analysis

The synthesis of “this compound” involves several steps. First, palladium (II) acetate and 1,1’-bis (diphenylphosphino)-ferrocene are combined in dimethylformamide under nitrogen and heated to 50°C for 20 minutes . Then, the pyrazine, boronic acid, and triethylamine are added . The reaction is heated to 90°C for 12 hours and allowed to cool to room temperature . The DMF is removed by rotary evaporation . The crude reaction mixture is dissolved in chloroform and washed twice with 1N aq. HCl and then twice with saturated aq. NaHCO3 solution . The organic layer is dried over sodium sulfate, filtered, and concentrated . The material is purified by silica gel chromatography using 100% chloroform as eluent .

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-phenylpyrazine-2-carboxylate is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in the development of various diseases. Additionally, this compound has been shown to have antioxidant properties, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-microbial properties and can inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 3-amino-6-phenylpyrazine-2-carboxylate in lab experiments is its potential therapeutic applications. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high doses and may cause adverse effects in animal models.

Future Directions

There are several future directions for the research of Methyl 3-amino-6-phenylpyrazine-2-carboxylate. One potential direction is the development of new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound may have potential applications in the development of new anti-inflammatory and anti-microbial agents. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.

Synthesis Methods

Methyl 3-amino-6-phenylpyrazine-2-carboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-aminopyrazine-2-carboxylic acid with methyl chloroformate and triethylamine. This reaction results in the formation of this compound.

Scientific Research Applications

Methyl 3-amino-6-phenylpyrazine-2-carboxylate has been extensively studied for its potential applications in pharmaceutical research. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been used in the development of new anti-inflammatory and anti-microbial agents.

properties

IUPAC Name

methyl 3-amino-6-phenylpyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-17-12(16)10-11(13)14-7-9(15-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVQRVZLKXYWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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